3,4,5,6-Tetrabromophenolsulfonephthalein: A Comprehensive Technical Guide
3,4,5,6-Tetrabromophenolsulfonephthalein: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrabromophenolsulfonephthalein, commonly known as Bromophenol Blue (BPB), is a versatile triphenylmethane (B1682552) dye widely employed in scientific research and various industrial applications.[1][2] Its utility stems from its distinct pH-dependent color change and its properties as a tracking dye in electromobility techniques. This technical guide provides an in-depth overview of the chemical properties of Bromophenol Blue, detailed experimental protocols for its key applications, and insights into its use in drug development and research.
Core Chemical Properties
Bromophenol Blue is characterized by the presence of four bromine atoms on the phenolsulfonephthalein backbone, which influences its acidic and spectral properties.
Physicochemical Data
A summary of the key physicochemical properties of 3,4,5,6-Tetrabromophenolsulfonephthalein is presented in Table 1.
| Property | Value | References |
| Synonyms | Bromophenol Blue, BPB, 3′,3″,5′,5″-Tetrabromophenolsulfonphthalein, Albutest | [1][3] |
| Chemical Formula | C₁₉H₁₀Br₄O₅S | [4][5][6] |
| Molecular Weight | 669.96 g/mol | [1][5][7] |
| Appearance | Odorless solid; color varies (tan, orange, light pink, purple, or red) | [2][8] |
| Melting Point | 273 °C (523 °F; 546 K) | [1][2][7] |
| Boiling Point | 279 °C (534 °F; 552 K) (decomposes) | [1][9] |
| Density | 2.2 g/mL | [1] |
| pKa | 3.85 - 4.1 | [2][10][11] |
Solubility
The solubility of Bromophenol Blue in various solvents is a critical factor for its application in different experimental settings. Quantitative solubility data is summarized in Table 2.
| Solvent | Solubility | References |
| Water | Slightly soluble (~0.4 g/100 mL) | [8][12] |
| Ethanol (B145695) | Soluble (~10 mg/mL) | [13][14] |
| Methanol | Soluble (10 mg/mL) | [6][15] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~30 mg/mL) | [13][14] |
| Dimethylformamide (DMF) | Soluble (~30 mg/mL) | [14] |
| Benzene | Soluble | [2][8] |
| Acetic Acid | Soluble | [2] |
| Sodium Hydroxide Solutions | Freely soluble | [2][8] |
Spectral Properties
The UV-visible absorption spectrum of Bromophenol Blue is pH-dependent, a property that is fundamental to its use as a pH indicator. At a low pH, it appears yellow, while at a higher pH, it is blue.[1][4] The transition occurs in the pH range of 3.0 to 4.6.[1][4]
| Condition | Peak Absorbance (λmax) | Color | References | |---|---|---| | Acidic (pH < 3.0) | ~436 nm | Yellow |[2][16] | | Basic (pH > 4.6) | ~590-592 nm | Blue |[1][2][17] | | Neutral | ~590 nm | Blue |[1] |
Experimental Protocols
Detailed methodologies for the preparation and use of Bromophenol Blue in common laboratory applications are provided below.
Preparation of Bromophenol Blue Indicator Solution (0.1%)
This protocol describes the preparation of a 0.1% Bromophenol Blue solution for use as a pH indicator.
Materials:
-
Bromophenol Blue powder
-
95% Ethanol
-
0.1 M Sodium Hydroxide (NaOH)
-
Distilled water
-
Volumetric flask (100 mL)
-
Beaker
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Weigh 0.1 g of Bromophenol Blue powder and transfer it to a beaker.
-
Add 1.5 mL of 0.1 M NaOH and 20 mL of 95% ethanol to the beaker.[7][18]
-
Gently heat the mixture on a magnetic stirrer with heating until the Bromophenol Blue is completely dissolved.[7]
-
Transfer the solution to a 100 mL volumetric flask.
-
Add distilled water to the flask to bring the final volume to 100 mL.[7][18]
-
Mix the solution thoroughly.
-
Store the solution in a tightly sealed bottle at room temperature, protected from light.
Use as a Tracking Dye in Agarose (B213101) Gel Electrophoresis (6X Loading Buffer)
This protocol details the preparation of a 6X loading buffer containing Bromophenol Blue for tracking DNA samples during agarose gel electrophoresis.
Materials:
-
Bromophenol Blue powder
-
Glycerol
-
0.5 M EDTA (pH 8.0)
-
Distilled water
-
15 mL conical tube
-
Vortex mixer
Procedure:
-
To a 15 mL conical tube, add the following components:
-
Bring the total volume to 10 mL with distilled water.[2]
-
Vortex the tube until the Bromophenol Blue is completely dissolved.
-
Store the 6X loading buffer at 4°C or for long-term storage at -20°C.
-
To use, add 1 volume of the 6X loading buffer to 5 volumes of your DNA sample.
Applications in Drug Development and Research
While not a therapeutic agent itself, 3,4,5,6-Tetrabromophenolsulfonephthalein serves as a valuable tool in various stages of drug development and biomedical research.
Protein Quantification and Interaction Studies
Bromophenol Blue binds to proteins, particularly albumin, under acidic conditions, leading to a color change that can be quantified spectrophotometrically.[15][19] This property is utilized in protein assays. The interaction is primarily driven by electrostatic forces.[20] Studies have investigated the binding of Bromophenol Blue to serum albumins from different species, providing insights into protein structure and binding sites.[14] It has also been used to study the displacement of other albumin-bound molecules, which is relevant for understanding drug-protein interactions and pharmacokinetics.[14]
Amyloid Fibril Detection
Research has shown that Bromophenol Blue can be used as a probe for detecting bovine insulin (B600854) amyloid fibrils.[5] The fluorescence intensity of Bromophenol Blue increases significantly upon binding to these fibrils, offering a potential method for studying amyloidogenesis, a process implicated in several neurodegenerative diseases.[5]
Blood-Brain Barrier Research
Bromophenol Blue has been historically used as a vital dye in experimental studies to assess the integrity of the blood-brain barrier (BBB).[6][21] Its ability to stain brain tissue after systemic administration can indicate a compromised BBB, a critical factor in the development of drugs targeting the central nervous system.
Role in Western Blotting for Signaling Pathway Analysis
In the context of drug development, understanding how a compound affects cellular signaling pathways is crucial. While Bromophenol Blue does not directly modulate signaling pathways, it is an essential component of the sample loading buffer in SDS-PAGE and Western blotting, techniques ubiquitously used to analyze protein expression and post-translational modifications within these pathways. As a tracking dye, it allows for the monitoring of the electrophoresis front, ensuring the proper separation of proteins before their detection with specific antibodies.[1][8]
Conclusion
3,4,5,6-Tetrabromophenolsulfonephthalein is a cornerstone reagent in the modern molecular biology and biochemistry laboratory. Its well-characterized chemical and physical properties, particularly its pH-dependent color transition and utility as an electrophoresis tracking dye, make it an indispensable tool for researchers. From fundamental protein analysis to its application in techniques that underpin drug discovery and development, Bromophenol Blue continues to be a reliable and cost-effective compound for a wide range of scientific investigations.
References
- 1. brainly.com [brainly.com]
- 2. med.wmich.edu [med.wmich.edu]
- 3. researchgate.net [researchgate.net]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. Page loading... [guidechem.com]
- 6. Bromophenol Blue CAS#: 115-39-9 [m.chemicalbook.com]
- 7. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 8. theory.labster.com [theory.labster.com]
- 9. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 10. gspchem.com [gspchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. scialert.net [scialert.net]
- 15. Bromophenol Blue (BPB) Protein Assay | Chondrex, Inc. [chondrex.com]
- 16. gatescientific.com [gatescientific.com]
- 17. static.igem.org [static.igem.org]
- 18. drugfuture.com [drugfuture.com]
- 19. The interaction of Bromophenol Blue with proteins in acidic solution. (1996) | Yong-ju Wei | 84 Citations [scispace.com]
- 20. The interaction of Bromophenol Blue with proteins in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Penetration of bromophenol blue from the perfused cerebral ventricles into the brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
